Cas no 1323561-89-2 (2-{1-(2-bromobenzoyl)piperidin-4-yloxy}-4-fluoro-1,3-benzothiazole)
2-{1-(2-bromobenzoyl)piperidin-4-yloxy}-4-fluoro-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-{1-(2-bromobenzoyl)piperidin-4-yloxy}-4-fluoro-1,3-benzothiazole
- 1323561-89-2
- F5939-0757
- AKOS024527674
- (2-bromophenyl)-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
- 2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-4-fluoro-1,3-benzothiazole
- VU0528275-1
- (2-bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
-
- Inchi: 1S/C19H16BrFN2O2S/c20-14-5-2-1-4-13(14)18(24)23-10-8-12(9-11-23)25-19-22-17-15(21)6-3-7-16(17)26-19/h1-7,12H,8-11H2
- InChI Key: WHMAIQHENADYEY-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C(N1CCC(CC1)OC1=NC2C(=CC=CC=2S1)F)=O
Computed Properties
- Exact Mass: 434.00999g/mol
- Monoisotopic Mass: 434.00999g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 506
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 70.7Ų
2-{1-(2-bromobenzoyl)piperidin-4-yloxy}-4-fluoro-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5939-0757-2μmol |
2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-4-fluoro-1,3-benzothiazole |
1323561-89-2 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5939-0757-5μmol |
2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-4-fluoro-1,3-benzothiazole |
1323561-89-2 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5939-0757-10μmol |
2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-4-fluoro-1,3-benzothiazole |
1323561-89-2 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5939-0757-20μmol |
2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-4-fluoro-1,3-benzothiazole |
1323561-89-2 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5939-0757-1mg |
2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-4-fluoro-1,3-benzothiazole |
1323561-89-2 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5939-0757-2mg |
2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-4-fluoro-1,3-benzothiazole |
1323561-89-2 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5939-0757-3mg |
2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-4-fluoro-1,3-benzothiazole |
1323561-89-2 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5939-0757-4mg |
2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-4-fluoro-1,3-benzothiazole |
1323561-89-2 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5939-0757-5mg |
2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-4-fluoro-1,3-benzothiazole |
1323561-89-2 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5939-0757-10mg |
2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-4-fluoro-1,3-benzothiazole |
1323561-89-2 | 10mg |
$79.0 | 2023-09-09 |
2-{1-(2-bromobenzoyl)piperidin-4-yloxy}-4-fluoro-1,3-benzothiazole Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2-{1-(2-bromobenzoyl)piperidin-4-yloxy}-4-fluoro-1,3-benzothiazole
Introduction to 2-{1-(2-bromobenzoyl)piperidin-4-yloxy}-4-fluoro-1,3-benzothiazole (CAS No. 1323561-89-2)
2-{1-(2-bromobenzoyl)piperidin-4-yloxy}-4-fluoro-1,3-benzothiazole (CAS No. 1323561-89-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the benzothiazole class, which is well-documented for its broad spectrum of biological activities. The presence of a fluoro-substituent and a piperidine moiety in its structure imparts unique chemical and pharmacological properties, making it a promising candidate for further exploration in medicinal chemistry.
The molecular structure of 2-{1-(2-bromobenzoyl)piperidin-4-yloxy}-4-fluoro-1,3-benzothiazole consists of a benzothiazole core substituted with a 4-fluorophenyl group and an o-bromobenzoyl-piperidine linker. This arrangement not only enhances the compound's solubility and bioavailability but also influences its interaction with biological targets. The fluoro-substituent, in particular, is known to modulate metabolic stability and binding affinity, which are critical factors in drug design.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. Benzothiazole derivatives, due to their structural versatility and biological activity, have become a focal point in this endeavor. Among these derivatives, compounds like 2-{1-(2-bromobenzoyl)piperidin-4-yloxy}-4-fluoro-1,3-benzothiazole are being investigated for their potential applications in treating various diseases, including cancer, inflammation, and neurological disorders.
One of the most compelling aspects of 2-{1-(2-bromobenzoyl)piperidin-4-yloxy}-4-fluoro-1,3-benzothiazole is its mechanism of action. Preliminary studies suggest that this compound may exert its effects by interacting with specific enzymes or receptors involved in disease pathways. For instance, the piperidine moiety could potentially disrupt protein-protein interactions critical for tumor growth, while the fluoro-substituent might enhance binding to target proteins. This dual functionality makes the compound an attractive scaffold for drug development.
The synthesis of 2-{1-(2-bromobenzoyl)piperidin-4-yloxy}-4-fluoro-1,3-benzothiazole involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the benzothiazole core, introduction of the fluoro-substituent, and coupling of the o-bromobenzoyl-piperidine linker. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.
From a pharmacological perspective, 2-{1-(2-bromobenzoyl)piperidin-4-yloxy}-4-fluoro-1,3-benzothiazole exhibits promising preclinical activity in several disease models. In vitro studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation and survival. Additionally, animal models have shown that this compound can modulate inflammatory pathways, suggesting potential therapeutic benefits in conditions like rheumatoid arthritis.
The impact of the fluoro-substituent on the pharmacokinetic properties of 2-{1-(2-bromobenzoyl)piperidin-4-yloxy}-4-fluoro-1,3-benzothiazole cannot be overstated. Fluorine atoms are known to enhance metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 oxidases. This property is particularly valuable in drug development, as it can lead to longer half-lives and improved bioavailability.
Furthermore, the presence of the o-bromobenzoyl-piperidine linker contributes to the compound's binding affinity by forming hydrogen bonds and hydrophobic interactions with biological targets. This structural feature is crucial for achieving high selectivity and efficacy. Computational modeling studies have been instrumental in understanding these interactions at a molecular level.
Recent advancements in drug discovery technologies have enabled researchers to screen large libraries of compounds more efficiently than ever before. High-throughput screening (HTS) has identified several promising hits, including derivatives of benzothiazole, that exhibit desirable pharmacological properties. Among these hits, 2-{1-(2-bromobenzoyl)piperidin-4-yloxy}-4-fluoro-1,3-benzo-thiazole has emerged as a lead compound worthy of further investigation.
The potential applications of 2-{1-(2-bromobenzoyl)piperidin-4-yloxy}-4-fluoro-1,3-benzo-thiazole extend beyond oncology and inflammation research. Emerging evidence suggests that this compound may also have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings highlight the broad therapeutic potential of benzothiazole derivatives.
In conclusion, 2-{1-(2-bromobenzoyl)piperidin-4-yloxy}-4-fluoro-1,3-benzo-thiazole (CAS No. 1323561-89-2) represents a significant advancement in pharmaceutical research due to its unique structure and promising biological activity. The combination of a benzothiazole core with functional groups like the fluoro-substituent and o-bromobenzoyl-piperidine linker provides an ideal platform for developing novel therapeutic agents. Continued research into this compound will likely yield valuable insights into disease mechanisms and lead to innovative treatments for various human illnesses.
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